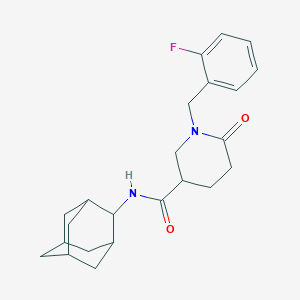![molecular formula C21H13F3N2O B6067463 1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone](/img/structure/B6067463.png)
1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is also known as DPCPX and is a potent and selective antagonist of adenosine A1 receptors.
作用機序
DPCPX acts as a competitive antagonist of adenosine A1 receptors, which are widely expressed in the brain, heart, and other organs. Adenosine is a potent endogenous neuromodulator that regulates various physiological processes, including sleep, pain, and inflammation. By blocking adenosine A1 receptors, DPCPX can modulate these processes and provide insights into the mechanisms underlying various diseases.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects. In the brain, DPCPX can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various neurological disorders. In the heart, DPCPX can block the effects of adenosine on the cardiac muscle, which may have therapeutic implications for cardiac arrhythmias.
実験室実験の利点と制限
One of the main advantages of using DPCPX in lab experiments is its high selectivity for adenosine A1 receptors. This allows researchers to specifically target these receptors without affecting other adenosine receptor subtypes. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine receptor antagonists. This may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on DPCPX. One area of interest is its potential therapeutic applications in various diseases. For example, DPCPX has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory conditions such as arthritis. Additionally, DPCPX may have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to fully explore these potential applications.
合成法
The synthesis of DPCPX involves several steps starting from the reaction of 2,6-dichloropurine with 1,3-diphenyl-1,3-propanedione to obtain 1,4-diphenyl-2H-cyclopenta[d]pyridazine. This intermediate is then reacted with trifluoroacetic anhydride to yield 1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone.
科学的研究の応用
DPCPX has been extensively studied for its applications in scientific research. It is primarily used as a tool in pharmacological studies to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. DPCPX has been shown to block the effects of adenosine on the heart, brain, and other organs, making it a valuable tool for studying the functions of adenosine receptors.
特性
IUPAC Name |
1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)20(27)16-12-11-15-17(16)19(14-9-5-2-6-10-14)26-25-18(15)13-7-3-1-4-8-13/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQKCPCLTDDIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C3C(=O)C(F)(F)F)C(=NN2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6067382.png)
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6067387.png)

![N-cyclopentyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxopentanamide](/img/structure/B6067407.png)
![N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B6067419.png)
![ethyl 2-[(2-bromobenzoyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B6067423.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6067429.png)
![2-amino-7-[3-(1H-benzimidazol-2-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6067437.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-buten-1-amine](/img/structure/B6067442.png)
![1-(diethylamino)-3-[2-methoxy-5-({[2-(4-methylphenyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6067448.png)
![2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6067470.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(2,4-difluorophenyl)hydrazinecarbothioamide]](/img/structure/B6067481.png)
![2-{1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B6067489.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(4-iodophenyl)acetamide](/img/structure/B6067495.png)